Penmesterol
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Overview
Description
It is the 3-cyclopentyl enol ether of methyltestosterone . This compound has been used for its anabolic properties and has applications in various fields, including medicine and research.
Preparation Methods
Penmesterol is synthesized through the etherification of 17α-methyltestosterone with cyclopentanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the enol ether bond . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Penmesterol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: this compound can undergo substitution reactions, particularly at the enol ether group.
Scientific Research Applications
Penmesterol has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound to study steroid chemistry and reactions involving enol ethers.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.
Mechanism of Action
Penmesterol exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular targets include various genes involved in protein synthesis and muscle growth .
Comparison with Similar Compounds
Penmesterol is similar to other anabolic-androgenic steroids such as:
Methandriol: Another anabolic steroid with similar properties but different chemical structure.
Methyltestosterone 3-hexyl ether: A compound with a similar enol ether group but different alkyl chain length.
Propetandrol: A steroid with comparable anabolic effects but distinct molecular structure.
This compound’s uniqueness lies in its specific enol ether structure, which influences its pharmacokinetics and biological activity.
Properties
CAS No. |
67-81-2 |
---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-3-cyclopentyloxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H38O2/c1-23-13-10-19(27-18-6-4-5-7-18)16-17(23)8-9-20-21(23)11-14-24(2)22(20)12-15-25(24,3)26/h8,16,18,20-22,26H,4-7,9-15H2,1-3H3/t20-,21+,22+,23+,24+,25+/m1/s1 |
InChI Key |
ZUBDXGHKAAMAAA-RFXJPFPRSA-N |
SMILES |
CC12CCC(=CC1=CCC3C2CCC4(C3CCC4(C)O)C)OC5CCCC5 |
Isomeric SMILES |
C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)OC5CCCC5 |
Canonical SMILES |
CC12CCC(=CC1=CCC3C2CCC4(C3CCC4(C)O)C)OC5CCCC5 |
Key on ui other cas no. |
67-81-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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